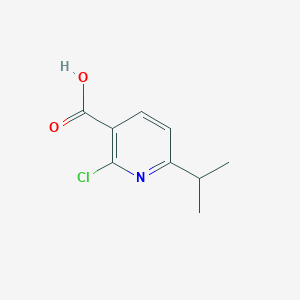![molecular formula C27H49NO10 B3034443 2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid CAS No. 176590-35-5](/img/structure/B3034443.png)
2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with multiple functional groups, including an acetamido group, hydroxy groups, and a butanedioic acid moiety. This structure suggests that the molecule could have applications in the synthesis of biologically active compounds or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that require careful control of reaction conditions to achieve high selectivity and yield. In the context of the provided data, the butane-2,3-diacetal (BDA) desymmetrized glycolic acid building block mentioned in the first paper undergoes highly diastereoselective Michael additions, which could potentially be applied to the synthesis of the compound . The Michael addition is a versatile reaction in organic chemistry that can create carbon-carbon bonds and introduce functional groups into molecules.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a significant degree of stereochemistry due to the presence of multiple chiral centers. The stereochemistry is crucial as it can affect the physical and chemical properties of the compound, as well as its biological activity. The conformational equilibria of related compounds, such as 2-carboxy-1,4-butanedioic acid, have been studied by NMR in DMSO, which could provide insights into the preferred conformations and intramolecular interactions of the compound .
Chemical Reactions Analysis
The compound contains functional groups that are reactive in various chemical reactions. For instance, the hydroxy groups could be involved in esterification or etherification reactions, while the acetamido group could participate in acylation reactions. The butanedioic acid moiety could undergo decarboxylation or be involved in the formation of amides and esters. The Michael addition reaction mentioned in the first paper could be relevant to the modification of the compound's structure or the introduction of additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydroxy groups suggests that the compound could exhibit hydrogen bonding, which would affect its solubility and boiling point. The compound's acidity and basicity would be determined by the pKa values of its acidic and basic groups, respectively. The conformational study of 2-carboxy-1,4-butanedioic acid in DMSO provides a reference for understanding how ionization states can affect the conformation and, consequently, the physical properties of similar compounds .
科学的研究の応用
Cyclocondensation and Chemical Transformations
Research by Bitha, Hlavka, and Lin (1988) in the field of heterocyclic chemistry explored the cyclocondensation of pyrimidinones, leading to the formation of compounds like 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido-[1,2-b]-[1,2,4]triazine-3-acetic acid esters. This study highlights the significance of chemical transformations and rearrangements in synthesizing complex organic compounds, which may include structures similar to the specified compound (Bitha, Hlavka, & Lin, 1988).
Biocatalytic Processes in Bacteria
Gascoyne et al. (2021) discussed the engineering of Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol, a key intermediate in β-lactam antibiotic production. This research is relevant as it involves the use of acetyl-CoA or its precursors, which could be structurally related to the compound (Gascoyne, Bommareddy, Heeb, & Malys, 2021).
Plant Growth Regulation
Studies by Napier and Jacobs (1989), as well as Braun and Garth (1984), investigated the use of gibberellic acid, ethephon, and daminozide in regulating plant growth and flowering. These studies provide insights into how similar compounds, including butanedioic acid derivatives, can influence plant biology (Napier & Jacobs, 1989); (Braun & Garth, 1984).
Conformational Studies in Organic Chemistry
Research by Nair and Roberts (2003) on the conformational equilibria of carboxy-1,4-butanedioic acid highlights the importance of understanding molecular structures and interactions, which is crucial in comprehending the properties and applications of complex molecules like the one (Nair & Roberts, 2003).
特性
IUPAC Name |
2-[2-(17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO10/c1-5-18(3)26(35)23(38-25(34)14-20(27(36)37)13-24(32)33)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-31,35H,5-16H2,1-4H3,(H,28,29)(H,32,33)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQNOUGFCMZARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


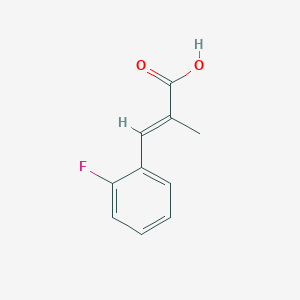


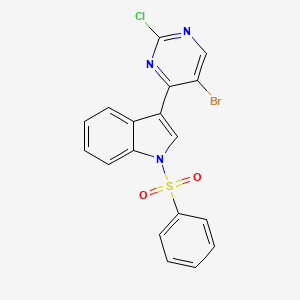
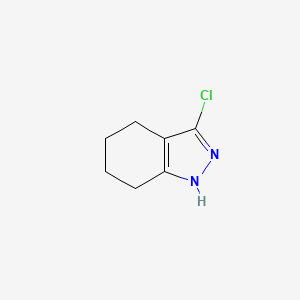
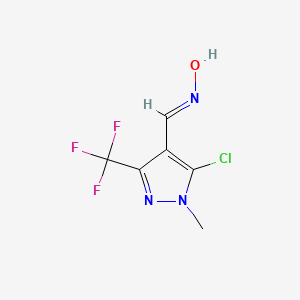
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

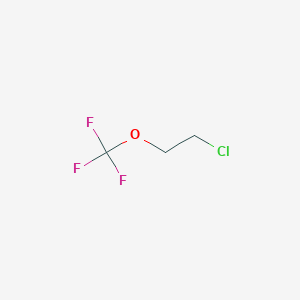
![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)
